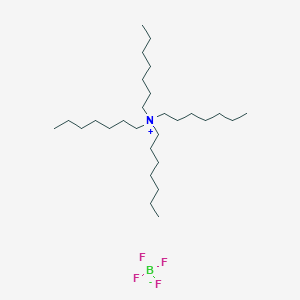
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate is a quaternary ammonium salt with the molecular formula C28H60BF4N. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is soluble in water and organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate can be synthesized through the quaternization of N,N,N-Triheptylheptan-1-amine with tetrafluoroboric acid. The reaction typically involves the following steps:
Quaternization Reaction: N,N,N-Triheptylheptan-1-amine is reacted with tetrafluoroboric acid in an organic solvent such as acetonitrile or methanol.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions using automated reactors. The process includes:
Reactant Preparation: N,N,N-Triheptylheptan-1-amine and tetrafluoroboric acid are prepared in large quantities.
Reaction: The reactants are mixed in a reactor under controlled temperature and pressure conditions.
Purification: The crude product is purified using industrial-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can produce N,N,N-Triheptylheptan-1-aminium halide.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N,N-Triheptylheptan-1-aminium tetrafluoroborate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, influencing various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Triheptylheptan-1-aminium bromide
- N,N,N-Triheptylheptan-1-aminium chloride
- N,N,N-Triheptylheptan-1-aminium nitrate
Uniqueness
N,N,N-Triheptylheptan-1-aminium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts distinct properties such as higher solubility in organic solvents and enhanced stability compared to other similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
52089-69-7 |
|---|---|
Molekularformel |
C28H60BF4N |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
tetraheptylazanium;tetrafluoroborate |
InChI |
InChI=1S/C28H60N.BF4/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;2-1(3,4)5/h5-28H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
YNAPWHJHQXGGDA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


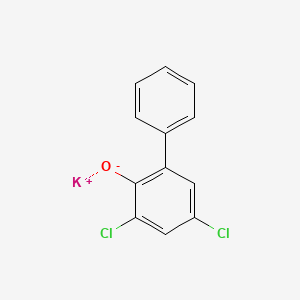
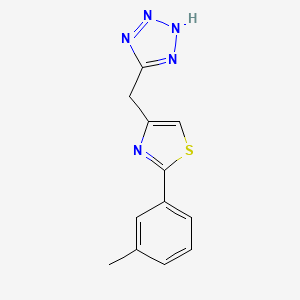
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
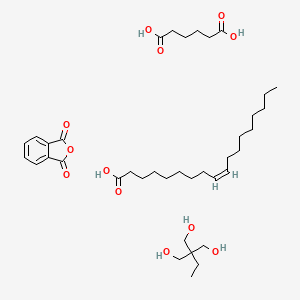
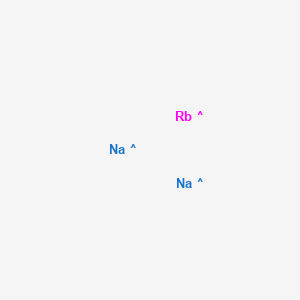


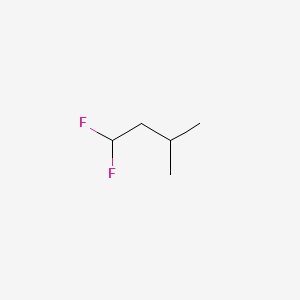
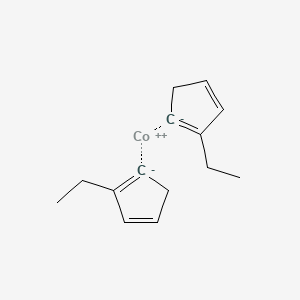
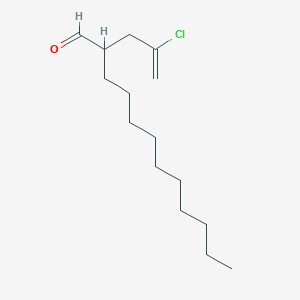
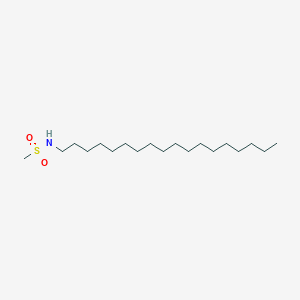
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
